Methyl 2-chloro-6-hydroxybenzoate
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Overview
Description
Methyl 2-chloro-6-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydroxyl group is located at the sixth position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-6-hydroxybenzoate can be synthesized from 2-chloro-6-hydroxybenzoic acid. The typical synthetic route involves esterification using methanol and concentrated sulfuric acid as a catalyst. The reaction is carried out under an inert atmosphere at 85°C for 30 hours. The product is then purified by chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same esterification reaction, but with optimized conditions to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of 2-chloro-6-hydroxybenzaldehyde or 2-chloro-6-hydroxybenzoquinone.
Reduction: Formation of 2-chloro-6-hydroxybenzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-6-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-hydroxybenzoate
- Methyl 2-chloro-3-hydroxybenzoate
- Methyl 2-chloro-5-hydroxybenzoate
Uniqueness
Methyl 2-chloro-6-hydroxybenzoate is unique due to the specific positioning of the chlorine and hydroxyl groups, which influence its reactivity and interactions with other molecules. This unique structure makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
methyl 2-chloro-6-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCVQYOLCAQONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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